molecular formula C15H13NO B195700 10-Methoxyiminostilbene CAS No. 4698-11-7

10-Methoxyiminostilbene

Cat. No. B195700
CAS RN: 4698-11-7
M. Wt: 223.27 g/mol
InChI Key: ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
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Description

10-Methoxyiminostilbene (MISB) is an advanced intermediate formed during the organic synthesis of several widely prescribed antiepileptic drugs . It is associated as an impurity in the drug substance or drug product of the iminostilbene class of antiepileptic and antipsychotic drugs . The appearance of 10-Methoxyiminostilbene is a bright yellow crystalline powder .


Synthesis Analysis

The synthesis of 10-Methoxyiminostilbene involves several steps . It starts with the addition of iminostilbene-5-formyl halide or a mixture of it into methanol. An alkali metal alcohol salt solution is then dripped to obtain iminostilbene-5-methyl formate. This formate and dibromohydantoin are added into methanol and agitated to react, resulting in 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate. Triethylamine and this formate are added into methylbenzene, agitated, and reacted to obtain 10-methoxy iminostilbene-5-methyl formate. Finally, this formate and alkali metal hydroxide or alkali metal alcoholate are added into methanol and agitated to react, yielding high-purity 10-Methoxyiminostilbene .


Molecular Structure Analysis

The molecular formula of 10-Methoxyiminostilbene is C15H13NO . The molecular weight is 223.27 g/mol . The InChI string is InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13 (11)16-14-9-5-3-7-12 (14)15/h2-10,16H,1H3 . The canonical SMILES is COC1=CC2=CC=CC=C2NC3=CC=CC=C31 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 10-Methoxyiminostilbene have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

10-Methoxyiminostilbene is a bright yellow crystalline powder . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Industrial Synthesis Processes : 10-Methoxyiminostilbene (MISB) is utilized in a novel industrial process for the large-scale production of oxcarbazepine, an antiepileptic drug. A key feature of this process is the use of 1,3-dibromo-5,5-dimethylhydantoin for the production of bromohydrin methyl ether from N-acetyliminostilbene. This method offers advantages in terms of reduced steps and non-toxic, recyclable byproducts like acetic acid and 5,5-dimethylhydantoin (Singh, Gupta, Kumar, Dubey, & Sharma, 2009).

  • Synthesis of Polycyclic Systems : MISB is a precursor for synthesizing various fused pyridine- and oxazole-polycyclic systems. These compounds have potential applications in the development of new materials and pharmaceuticals (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

  • Nanocarrier Development : In the field of nanotechnology, MISB derivatives are being explored for creating nanogels for drug delivery. These nanogels can be tailored for specific physicochemical characteristics, enhancing their effectiveness in delivering chemotherapeutics to targeted areas (Feng, Xu, Xu, Li, Ding, & Chen, 2020).

  • Gene Transfection Applications : MISB derivatives are being used in the development of non-toxic nano-vehicles for efficient gene transfection. Graphene oxide, bound with polymers containing MISB derivatives, has shown promise as a novel gene delivery vector with low cytotoxicity and high transfection efficiency (Feng, Zhang, & Liu, 2011).

  • Synthesis of Anticancer Derivatives : MISB is a key intermediate in the synthesis of various anticancer derivatives, such as dibenzo[f,h]quinoline and dibenzo[a,c]acridine derivatives. These derivatives are synthesized through Diels-Alder reactions and have potential applications in the development of new anticancer drugs (Nicolaides, Awad, Papageorgiou, & Stephanidou-Stephanatou, 1994).

  • Base-Excision Repair Pathway Studies : MISB is used in the study of enzymatic reactions in the base-excision repair pathway of DNA. It serves as a tool to track the formation of AP (apurinic/apyrimidinic) sites in DNA, aiding in the understanding of DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).

  • Pharmacometric Studies : MISB derivatives, such as 3-Methoxypterostilbene, are investigated for their pharmacokinetic and pharmacodynamic properties. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating diseases like diabetes (Martinez, Sayre, & Davies, 2013).

Safety And Hazards

10-Methoxyiminostilbene may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-methoxy-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196999
Record name 10-Methoxyiminostilbene
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxyiminostilbene

CAS RN

4698-11-7
Record name 10-Methoxy-5H-dibenz[b,f]azepine
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Record name 10-Methoxyiminostilbene
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Record name 10-Methoxyiminostilbene
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Record name 10-methoxy-5H-dibenz[b,f]azepine
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Record name 10-METHOXYIMINOSTILBENE
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Synthesis routes and methods I

Procedure details

In a three-neck flask (500 ml), equipped with a mechanical stirring apparatus, 15 ml water was introduced, followed by pyridinium bromide (71.75 g, 0.45 mole; Chemadaa' (Nir Yitshak, Israel)). The mixture was stirred at room temperature (22° C.) for about 10 minutes. Then 250 ml toluene was added, followed by 50 g (0.224 mol) of 10-methoxy-5H-dibenz[b,f]azepine (compound of formula (4), wherein R4 is methoxy). [Note: 10-methoxy-5H-dibenz[b,f]azepine may be obtained from iminostilbene according to the process disclosed in U.S. Pat. No. 5,808,058. 10-methoxy-5H-dibenz[b,f]azepine also is commercially available from various suppliers, including Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (Zhejiang, China), and Ningbo Chongyangtang Biologic Tech Co., Ltd. (Ningbo, China)] NaOCN (45 g, 0.69 mol; OCI Corp., South Korea) was added and the reaction was mixed for about 7–8 hours at room temperature (22° C.). After 7–8 hours, 125 ml of water was added, and the mixture was stirred for about 15 minutes. The resulting solid carbamate of formula (1), 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, was filtered and washed with 50 ml of water. The organic layer was separated and washed with water (2×50 ml).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 10-methoxy-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (19 g, 67.5 mmol), poly (ethylene glycol) 200 (20 ml) and sodium hydroxide solution 50% (13 ml, 246 mmol) is heated to 100° C. for 4hours. Water (30 ml) is added and the suspension is cooled to 20° C. and filtered. The filter cake is washed with water and dried at 60° C./30 mbar to yield 147 g of pure title compound (98%).
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
poly (ethylene glycol)
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxyiminostilbene
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10-Methoxyiminostilbene
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10-Methoxyiminostilbene
Reactant of Route 4
10-Methoxyiminostilbene
Reactant of Route 5
10-Methoxyiminostilbene
Reactant of Route 6
10-Methoxyiminostilbene

Citations

For This Compound
17
Citations
H Singh, N Gupta, P Kumar, SK Dubey… - … Process Research & …, 2009 - ACS Publications
A new industrial process, involving only two isolation and drying steps, for 10-methoxyiminostilbene (MISB), an advance intermediate of widely prescribed antiepileptic drug, …
Number of citations: 34 pubs.acs.org
Y Sakaguchi, R Arima, R Maeda, T Obayashi… - Analytical …, 2023 - Springer
… As SR reagents, 5-(p-methylphenyl)-5-phenylhydantoin (SR1), which is structurally similar to PHT, and 10-methoxyiminostilbene (SR2), which is structurally similar to CBZ, were …
Number of citations: 2 link.springer.com
A El-Aal, AK Hassan - ARKIVOC: Online Journal of …, 2015 - pdfs.semanticscholar.org
… Further synthetic approaches to compound 5 involved intramolecular Friedel-Crafts acylation of 2-carboxymethyldiarylamine intermediate to give 10-methoxyiminostilbene which upon …
Number of citations: 2 pdfs.semanticscholar.org
Y Wan, X Gao, R Wang, F Li, Y Li, H He - The Journal of Chemical …, 2024 - Elsevier
Iminostilbene (IMB) is an important pharmaceutical intermediate that can be used to prepare the antiepileptic drug omazepine. The measurement of solid–liquid equilibrium solubility …
Number of citations: 0 www.sciencedirect.com
M Erdoğan, A Daştan - Synthetic Communications, 2020 - Taylor & Francis
Syntheses of pyridazine derivatives of dibenzoazepine, starting from N-substituted-dibenzoazepines, are reported here for the first time. In the reaction sequence, N-substitute …
Number of citations: 7 www.tandfonline.com
L Xu, FW Guo, XQ Zhang, TY Zhou, CJ Wang… - Communications …, 2022 - nature.com
Natural products are well established as an important resource and play an important role in drug discovery. Here, two pyrrolinone-fused benzoazepine alkaloids, (+)-asperazepanones …
Number of citations: 5 www.nature.com
J Wu, Y Liu, B Qian, H Yang, L Lu, J Zhang… - ACS …, 2022 - ACS Publications
Catalytic ring expansion serves as a powerful tool for the rapid access to molecular complexity and is of significant importance for chemical synthesis. Herein, we report a catalytic ring-…
Number of citations: 5 pubs.acs.org
SP Kollur, JO Castro, J Frau… - Journal of Molecular …, 2019 - Elsevier
Azepines derived molecules are of great interest because of their multi-drug like properties and thus advantageous in biomedical field. Herein, a novel route is described for the …
Number of citations: 18 www.sciencedirect.com
E Zengin - 2016 - search.proquest.com
… A suspension of 5 g of 10-methoxyiminostilbene in 100 ml toluene was treated with 10 g of sodium cyanate and 19.5 g of mandelic acid and was heated to reflux for about 10 hrs. The …
Number of citations: 0 search.proquest.com
ZH Xie, CS He, HY Zhou, LL Li, Y Liu… - Environmental …, 2022 - ACS Publications
… (30) The degradation results of CBZ, iminostilbene (IMB), and 10-methoxyiminostilbene (10-MEB) demonstrated that the k obs of CBZ (0.166 min –1 ) was lower than that of 10-MEB (…
Number of citations: 121 pubs.acs.org

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